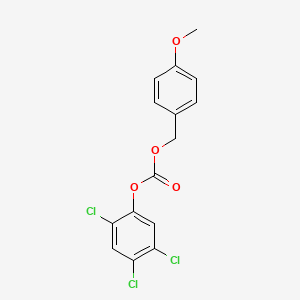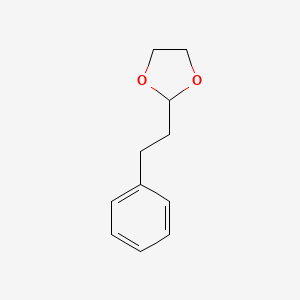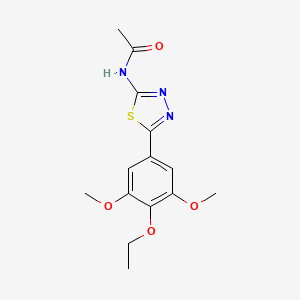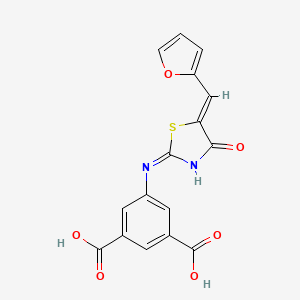
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid is a complex organic compound that features a unique combination of furan, thiazole, and isophthalic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thiazole ring, which is then coupled with a furan derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The thiazole ring can be reduced to yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiazole ring can produce dihydrothiazoles.
Applications De Recherche Scientifique
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A simpler furan derivative used in flavoring and fragrance industries.
Diethyl malonate: A diester of malonic acid used in organic synthesis.
Methylammonium lead halide: A perovskite compound with applications in solar cells and other electronic devices.
Uniqueness
5-((5-(Furan-2-ylmethylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)isophthalic acid is unique due to its combination of furan, thiazole, and isophthalic acid moieties, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
881053-10-7 |
|---|---|
Formule moléculaire |
C16H10N2O6S |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
5-[[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H10N2O6S/c19-13-12(7-11-2-1-3-24-11)25-16(18-13)17-10-5-8(14(20)21)4-9(6-10)15(22)23/h1-7H,(H,20,21)(H,22,23)(H,17,18,19)/b12-7- |
Clé InChI |
UCFIYDZLAYAORV-GHXNOFRVSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)S2 |
SMILES canonique |
C1=COC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C(=O)O)C(=O)O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
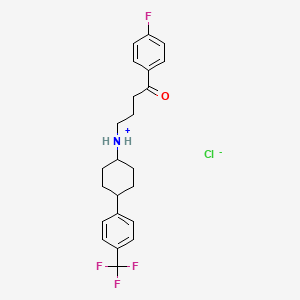
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
